molecular formula C11H13N3O3 B8482778 3-((2-Methoxy-3-pyridinyl)methyl)-2,5-piperazinedione

3-((2-Methoxy-3-pyridinyl)methyl)-2,5-piperazinedione

Cat. No. B8482778
M. Wt: 235.24 g/mol
InChI Key: YHPYJWXXLANXKV-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

To a 100-mL round-bottomed flask was added ethyl glycyl-3-(2-methoxy-3-pyridinyl)alaninate (1.018 g, 3.62 mmol) and N,N-diisopropylethylamine (0.63 mL, 3.62 mmol) in MeOH (20 mL). The reaction mixture was stirred at 70° C. for 36 h. The solvent was partially removed under a vacuum and the solid formed was filtered, washed with MeOH and dried to give 3-((2-methoxy-3-pyridinyl)methyl)-2,5-piperazinedione (0.732 g) as a white solid.
Name
ethyl glycyl-3-(2-methoxy-3-pyridinyl)alaninate
Quantity
1.018 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][C@H:6]([C:16]([O:18]CC)=O)[CH2:7][C:8]1[C:9]([O:14][CH3:15])=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:4].C(N(CC)C(C)C)(C)C>CO>[CH3:15][O:14][C:9]1[C:8]([CH2:7][CH:6]2[NH:5][C:3](=[O:4])[CH2:2][NH:1][C:16]2=[O:18])=[CH:13][CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
ethyl glycyl-3-(2-methoxy-3-pyridinyl)alaninate
Quantity
1.018 g
Type
reactant
Smiles
NCC(=O)N[C@@H](CC=1C(=NC=CC1)OC)C(=O)OCC
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was partially removed under a vacuum
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
COC1=NC=CC=C1CC1C(NCC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.732 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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